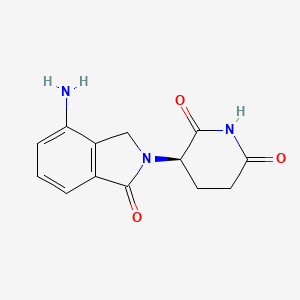![molecular formula C7H6BrN3 B1519349 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-56-3](/img/structure/B1519349.png)
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It can be useful in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the pyrazolo[4,3-b]pyridine ring and a methyl group attached to the nitrogen atom of the pyrazole ring . The InChI string isInChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 . Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.05 g/mol . It has a topological polar surface area of 30.7 Ų and a complexity of 153 . The compound has no rotatable bonds and does not act as a hydrogen bond donor .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Analgesic and Anti-inflammatory Activities : A study by Chamakuri et al. (2016) involved the synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives demonstrated notable anti-inflammatory and analgesic activities, with certain compounds exhibiting exceptional effectiveness compared to standard drugs like indomethacin and diclofenac sodium (Chamakuri, Murthy, & Yellu, 2016).
Antibacterial and Antioxidant Candidates : Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Antibacterial Screening : Research by Maqbool et al. (2014) on 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed some of these compounds as potent antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Material Science and Chemistry
Optical and Electronic Properties : El-Menyawy et al. (2019) investigated pyrazolo[4,3-b]pyridine derivatives for their structural and optical properties, which have implications in electronic devices and material science. The study explored the thermal stability and polycrystalline nature of these compounds (El-Menyawy, Zedan, & Nawar, 2019).
Corrosion Inhibition : A study by Bouyad et al. (2017) on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine explored its use as a corrosion inhibitor for mild steel in acidic media. This research is significant in materials engineering, particularly for protecting industrial equipment (Bouyad, Elmsellem, Ouzidan, Kusuma, Mague, & Hammouti, 2017).
Structural Analysis and Theoretical Studies
Molecular Structure Analysis : Quiroga et al. (2010) performed structural analysis on pyrazolo[3,4-b]pyridine derivatives, providing insights into the molecular conformations and hydrogen-bonding interactions (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Vibrational Spectra Investigations : Bahgat et al. (2009) conducted experimental and theoretical investigations on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine compounds. This research is crucial in understanding the physicochemical properties of these molecules (Bahgat, Jasem, & El‐Emary, 2009).
Orientations Futures
The future directions for the study of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine could involve further exploration of its potential as a small-molecule inhibitor targeting the PD-1/PD-L1 interaction . Additionally, its role in the synthesis of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors could be further investigated .
Propriétés
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUVAQITSJBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654012 | |
| Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-56-3 | |
| Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)






![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)



